4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-3-31-23-12-9-20(10-13-23)26(30)27-19-25(29-16-5-4-6-17-29)22-11-14-24-21(18-22)8-7-15-28(24)2/h9-14,18,25H,3-8,15-17,19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGHFTJPKXOTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an ethoxy group, a tetrahydroquinoline moiety, and a benzamide functional group, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The presence of the ethoxy and tetrahydroquinoline groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 922085-93-6 |
The biological activity of this compound may involve interaction with various molecular targets such as enzymes and receptors. Initial studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The specific interactions can lead to various pharmacological effects including:
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.
- Anticancer Activity : Preliminary data indicate possible inhibition of cancer cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Binding Affinity
Binding studies indicate that this compound has a high affinity for certain dopamine receptors (D2 and D3), suggesting its potential role as a dopaminergic agent. This could have implications for treating disorders such as Parkinson's disease or schizophrenia.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class. For instance:
- Neuroprotective Study : A study on a related tetrahydroquinoline derivative demonstrated neuroprotective effects in models of oxidative stress.
- Anticancer Research : Research on benzamide derivatives has shown promise in inhibiting tumor growth in vitro and in vivo models.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-ethyl)benzamide | Anticancer, Neuroprotective | Dopamine receptor modulation |
| 4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Antimicrobial | Enzyme inhibition (e.g., dihydropteroate synthase) |
| 4-Ethoxy-N-(2-(1-methylpiperidinyl)-ethyl)benzamide | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
